4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran
Description
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-(chloromethyl)-4-(2-methoxyethyl)oxane |
InChI |
InChI=1S/C9H17ClO2/c1-11-5-2-9(8-10)3-6-12-7-4-9/h2-8H2,1H3 |
InChI Key |
XRKULPTTZWQWIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCOCC1)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Substitution on Tetrahydropyran Core
One approach involves starting from tetrahydro-2H-pyran or its derivatives and performing stepwise substitution at the 4-position. The key steps include:
Chloromethylation: Introduction of the chloromethyl group can be achieved via chloromethylation reactions using reagents such as chloromethyl chloride or formaldehyde with hydrochloric acid under controlled conditions. This step typically targets the 4-position on the tetrahydropyran ring due to its relative reactivity.
Alkylation with 2-Methoxyethyl Group: The 2-methoxyethyl substituent can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) or via alkoxide intermediates.
Multi-step Synthesis via Functionalized Intermediates
A more controlled and efficient method involves preparing functionalized intermediates that allow selective substitution:
Step 1: Synthesis of 4-chloromethyl-tetrahydro-2H-pyran intermediate
This intermediate can be prepared by chloromethylation of tetrahydro-2H-pyran or by ring closure reactions involving chlorinated precursors.
Step 2: Nucleophilic substitution with 2-methoxyethyl nucleophile
The chloromethyl group or a suitable leaving group at the 4-position is displaced by 2-methoxyethyl nucleophiles (e.g., 2-methoxyethyl alcohol under basic conditions or 2-methoxyethyl lithium reagents) to install the 2-methoxyethyl substituent.
Industrial-Scale Synthesis via Chlorinated Pentanone Precursors
A patent (CN103508990A) describes an industrially scalable method for the preparation of tetrahydro-4H-pyran derivatives, which can be adapted for 4-(chloromethyl)-4-(2-methoxyethyl) substitution by modifying the alkylation steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 3-chloropropionyl chloride with aluminum chloride in methylene dichloride solvent under ethylene gas atmosphere at <10°C | 2 hours stirring, controlled temperature | Formation of chlorinated pentanone intermediate |
| 2 | Hydrolysis and acid treatment with water, HCl, and ice cooling to 0°C | Stirring and phase separation | Isolation of 1,5-dichloropentanone |
| 3 | Reflux with water, phosphoric acid, and sodium dihydrogen phosphate | 3 hours reflux, extraction, vacuum distillation | Crude tetrahydro-4H-pyran derivative, purified by vacuum rectification |
This process yields high-purity tetrahydro-4H-pyran derivatives suitable for further functionalization, including chloromethyl and methoxyethyl substitutions at position 4.
Analytical Data and Research Findings
Structural Confirmation
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the tetrahydropyran ring, with characteristic chemical shifts for chloromethyl and methoxyethyl groups.
Elemental Analysis: Carbon, hydrogen, and chlorine content closely match calculated values for the target compound, confirming purity and correct stoichiometry.
Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight, supporting the molecular structure.
Yield and Purity
Reported yields for similar substituted tetrahydropyran derivatives range from 60% to 85%, depending on reaction conditions and purification methods.
Purity is typically enhanced by recrystallization or chromatographic techniques, with final products exhibiting >98% purity by HPLC.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Direct chloromethylation and alkylation | Tetrahydro-2H-pyran | Chloromethyl chloride, 2-methoxyethyl bromide | Acidic medium, reflux | 60-70 | ~95 | Simple but moderate selectivity |
| Stepwise functionalized intermediate synthesis | Chlorinated tetrahydropyran intermediate | 2-methoxyethyl nucleophile | Basic conditions, mild heating | 75-85 | >98 | Better control of substitution |
| Industrial-scale synthesis via chloropentanone | 3-chloropropionyl chloride, aluminum chloride, ethylene gas | Acid hydrolysis, phosphate salts | Controlled temperature, reflux | 80-90 | >98 | Scalable, high purity |
Summary and Perspectives
The preparation of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran is well-documented through several synthetic routes involving chloromethylation and alkylation steps on tetrahydropyran frameworks. Industrially relevant methods emphasize controlled reaction conditions and purification to achieve high purity and scalability. Analytical data from NMR, elemental analysis, and MS confirm the structural integrity and purity of the synthesized compound.
Future research may focus on optimizing reaction conditions to improve yields and stereoselectivity, as well as exploring catalytic methods for more sustainable synthesis. The compound’s functional groups also allow for further derivatization, expanding its utility in pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiol compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts; reactions are conducted under anhydrous conditions or in the presence of inert gases.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2h-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran is highlighted through comparisons with analogous THP derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Reactivity: The target compound’s chloromethyl group distinguishes it from non-halogenated analogs like 72 () and 3hd (), enabling alkylation or coupling reactions. For example, Fe-catalyzed cross-coupling (as in ) could be adapted for functionalizing the chloromethyl group .
Biological Activity: While 72 and 3hd lack direct biological data, compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () show HDAC inhibition, implying that the 2-methoxyethyl group in the target compound may enhance interactions with enzyme active sites .
- Copper(II)-bisphosphine-catalyzed oligomerization () for diastereoselective products.
- Visible-light-promoted Fe-catalyzed cross-coupling () for aryl-THP derivatives.
- LiAlH₄ reduction of nitriles () for amino-THP analogs .
Physicochemical Properties: The 2-methoxyethyl group increases hydrophilicity (TPSA ≈ 35.5) compared to purely hydrocarbon-substituted THPs like 72 (TPSA ≈ 26.0). This may improve aqueous solubility, critical for bioavailability . Chlorine’s electronegativity enhances stability against oxidation relative to non-halogenated analogs .
Contradictions and Limitations :
- Synthesis yields for THP derivatives vary widely (e.g., 50–93% in ), suggesting that optimizing the target compound’s synthesis may require tailored conditions .
Biological Activity
4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran is a compound belonging to the tetrahydropyran class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 162.64 g/mol
- Structure : The compound features a tetrahydropyran ring with a chloromethyl and methoxyethyl substituent, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran typically involves chloromethylation of tetrahydro-2H-pyran using chloromethyl methyl ether or similar reagents under acidic conditions. This reaction yields the chloromethyl derivative, which can be purified through distillation or chromatography.
Antitumor Activity
Research indicates that derivatives of the tetrahydropyran scaffold exhibit antitumor properties. A study evaluated several 4H-pyran derivatives for their ability to inhibit CDK2, an important enzyme in cell cycle regulation. Compounds similar to 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran showed significant inhibition of CDK2 activity in a dose-dependent manner, suggesting potential as anticancer agents .
Table 1: CDK2 Inhibition Potency
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 4d | 0.01 | 26.9 |
| 4d | 0.1 | 41.5 |
| 4d | 1 | 72.5 |
| 4d | 10 | 89 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits moderate cytotoxic effects. The IC50 values were determined as follows:
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
The compound induced apoptosis in cancer cells, confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in oncology .
The biological activity of this compound is believed to involve:
- Inhibition of DNA Synthesis : It may interfere with bacterial DNA replication.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) lead to cellular damage, particularly in cancer cells .
Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydropyran derivatives, including this compound. Modifications to the chloromethyl group enhanced antimicrobial potency against several bacterial strains .
Case Studies
- Study on Apoptotic Potential : Real-time quantitative PCR analyses demonstrated that compounds similar to 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran could act as caspase-3 inducers in HCT-116 cells, indicating their role in promoting apoptosis .
- Research on Hypoxic Conditions : In vitro studies indicated that the cytotoxic effects of this compound were more pronounced under hypoxic conditions, common in solid tumors, suggesting its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution or elimination reactions. For example, TiCl4-catalyzed elimination of methanol from dimethoxy precursors (as seen in analogous tetrahydropyran derivatives) may be adapted . Key parameters include:
- Temperature : Maintain ≤0°C to minimize side reactions (e.g., oxidation of the chloromethyl group).
- Catalyst stoichiometry : Use 1.2–1.5 equivalents of Lewis acids (e.g., TiCl4) to drive elimination.
- Solvent : Anhydrous dichloromethane or THF prevents hydrolysis of intermediates.
- Yield optimization : Monitor reaction progress via TLC or GC-MS. Quench excess catalyst with aqueous NaHCO3 and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage practices are recommended?
- Stability profile :
- Acidic conditions (pH < 5) : Rapid degradation due to hydrolysis of the chloromethyl group; avoid protic acids or Lewis acids like AlCl3 .
- Basic conditions (pH > 10) : Stable in short-term, but prolonged exposure may lead to ether cleavage (2-methoxyethyl group) .
- Light/oxygen : Susceptible to radical-mediated decomposition; observed discoloration (yellowing) indicates oxidation byproducts .
- Storage : Store under inert gas (N2/Ar) at –20°C in amber vials with molecular sieves to absorb moisture .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Chloromethyl)-4-(2-methoxyethyl)tetrahydro-2H-pyran, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR :
- Chloromethyl group: δ ~3.8–4.2 ppm (1H, t, J = 6 Hz) and δ ~45–50 ppm (13C) .
- 2-Methoxyethyl group: δ ~3.3–3.5 ppm (OCH3) and δ ~70–75 ppm (CH2O) .
- MS (EI/CI) : Look for molecular ion [M]+ at m/z 206 (C9H16ClO2) and fragments at m/z 171 ([M–Cl]+) and 99 (tetrahydropyran ring) .
- IR : C–Cl stretch at 600–800 cm⁻¹; C–O–C (ether) at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. What strategies can be employed to achieve diastereoselective synthesis of this compound, and how do catalyst systems influence stereochemical outcomes?
- Stereochemical control : Copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable stereoselective cyclization, as demonstrated in analogous tetrahydropyran syntheses .
- Catalyst loading : 5–10 mol% Cu(OTf)2 with chiral bisphosphine ligands (e.g., BINAP) yield enantiomeric excess >80% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor chair-like transition states, stabilizing axial substituents .
- Validation : Use NOESY NMR to confirm stereochemistry; compare experimental optical rotation with DFT-predicted values .
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions, and what experimental validations are necessary?
- DFT/MD simulations :
- Model SN2 pathways at the chloromethyl group; calculate activation energies for nucleophiles (e.g., OH⁻, NH3) .
- Predict regioselectivity in competing reactions (e.g., ring-opening vs. side-chain substitution) .
- Experimental validation :
- Kinetic studies under varying nucleophile concentrations (pseudo-first-order conditions).
- Monitor intermediates via in-situ IR or LC-MS .
Q. What are the potential biological interactions of this compound, and how can its pharmacokinetic properties be optimized for therapeutic applications?
- Biological targets : Analogous tetrahydropyran derivatives show affinity for GPCRs and ion channels . Screen via:
- Radioligand binding assays : Use ³H-labeled analogs to quantify receptor affinity (Kd).
- SPR biosensors : Measure real-time binding kinetics (kon/koff) .
- PK optimization :
- Lipophilicity (logP) : Modify the 2-methoxyethyl group to balance membrane permeability and solubility (target logP 2–3) .
- Metabolic stability : Incubate with liver microsomes; identify CYP450-mediated oxidation sites via HR-MS/MS .
Data Contradictions and Resolution
- Stability in basic conditions : reports resistance to strong bases, but notes potential ether cleavage. Resolution: Conduct pH-dependent stability assays (pH 7–12) over 24–72 hours to define safe operational ranges .
- Stereoselectivity : While highlights Cu-catalyzed diastereocontrol, uses photochemical methods. Resolution: Compare catalyst systems (Cu vs. Ru photocatalysts) in parallel reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
